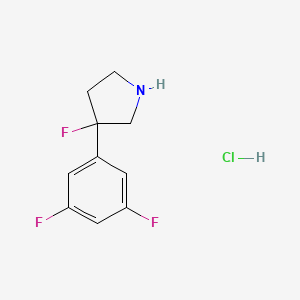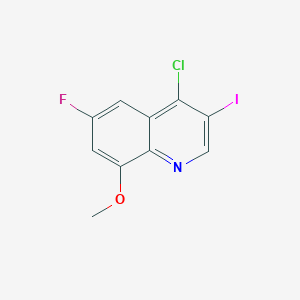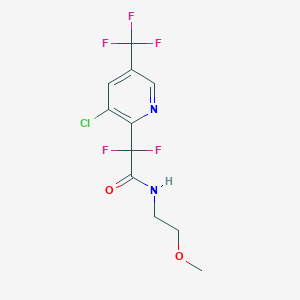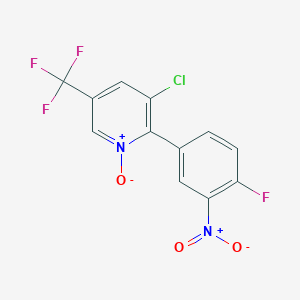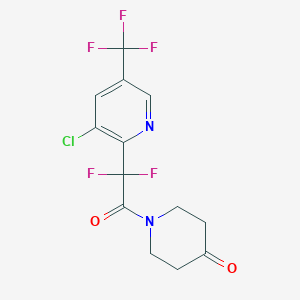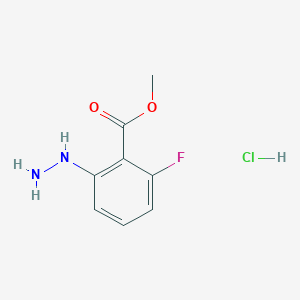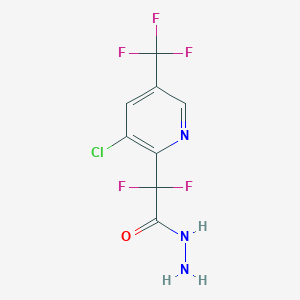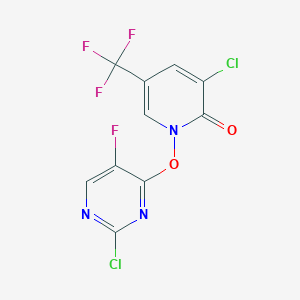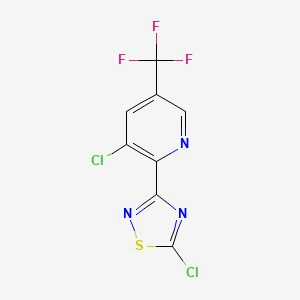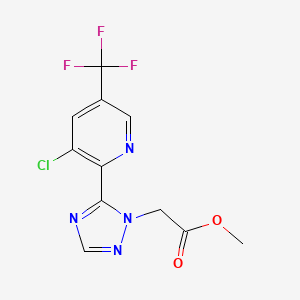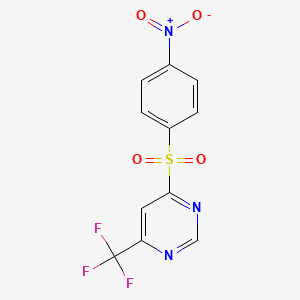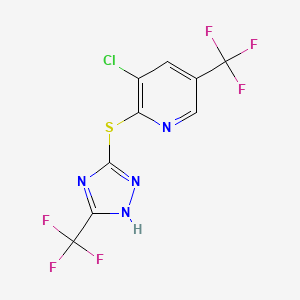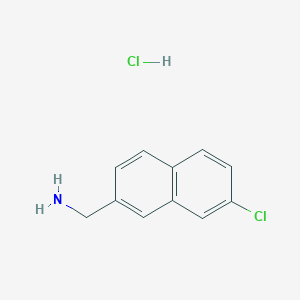
(7-Chloronaphthalen-2-yl)methanamine hydrochloride
Übersicht
Beschreibung
“(7-Chloronaphthalen-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2031268-90-1 . It has a molecular weight of 228.12 .
Molecular Structure Analysis
The InChI code for “(7-Chloronaphthalen-2-yl)methanamine hydrochloride” is 1S/C11H10ClN.ClH/c12-11-4-3-9-2-1-8 (7-13)5-10 (9)6-11;/h1-6H,7,13H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(7-Chloronaphthalen-2-yl)methanamine hydrochloride” is a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Detection and Sensing Applications
Naphthalene derivatives have been explored for their sensing capabilities, particularly in detecting metal ions. For example, the reaction products of naphthalene diones with pyridyl amines were characterized and demonstrated selective detection capabilities for Hg^2+ and Ni^2+ ions. This suggests potential for naphthalene derivatives in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).
Catalytic and Synthetic Applications
Naphthalene-based compounds have been utilized in catalysis, demonstrating their role in facilitating chemical transformations. For instance, unsymmetrical NCN′ and PCN pincer palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives exhibited good catalytic activity and selectivity in various reactions, underscoring their utility in organic synthesis and industrial chemistry (Roffe et al., 2016).
Photodynamic Therapy and Imaging
The study of iron(III) complexes involving naphthalene derivatives has shown significant potential in photodynamic therapy (PDT) and cellular imaging. These complexes have demonstrated unprecedented photocytotoxicity under red light to various cell lines, suggesting a promising approach for targeted cancer therapy and diagnostics (Basu et al., 2014).
Biological Activity and Drug Design
Naphthalene and its derivatives have been studied for their biological activity, including antimicrobial and antifungal properties. Research has shown that certain naphthalene-based compounds exhibit significant activity against a variety of bacterial and fungal strains, indicating their potential as leads for developing new antimicrobial agents (al-Hakimi et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
(7-chloronaphthalen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN.ClH/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11;/h1-6H,7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAPBXXIFXQAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloronaphthalen-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



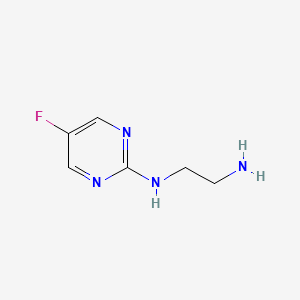
![N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine](/img/structure/B1436334.png)
